Squalene Epoxidase Inhibition: Direct Head-to-Head Comparison Reveals Submicromolar Potency Against Rat Liver Enzyme
In a direct head-to-head study evaluating galloyl esters from rhubarb, Procyanidin B-5 3,3'-di-O-gallate demonstrated potent inhibition of rat squalene epoxidase (SE), a rate-limiting enzyme in cholesterol biosynthesis. Its IC50 of 0.55 μM places it among the most potent naturally-derived SE inhibitors identified . When compared to the structurally related B2 analog, Procyanidin B-2 3,3'-di-O-gallate (IC50 = 0.54 μM), the inhibitory potency is nearly identical, confirming that the 3,3'-di-O-gallate substitution on a dimeric procyanidin scaffold is a key determinant of SE inhibition, irrespective of the B5 (4β→6) or B2 (4β→8) linkage . In contrast, this activity is approximately 5- to 20-fold more potent than various galloyl glucoses and simple gallates tested in the same assay system [1].
| Evidence Dimension | Inhibition of squalene epoxidase (SE) activity |
|---|---|
| Target Compound Data | IC50 = 0.55 μM |
| Comparator Or Baseline | Procyanidin B-2 3,3'-di-O-gallate (IC50 = 0.54 μM); 1,2,6-tri-O-galloyl-β-D-glucose (IC50 = 0.63 μM); 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose (IC50 = 0.58 μM) |
| Quantified Difference | Nearly equipotent to B2 analog (1.02x difference); 1.15-fold more potent than galloyl glucose; 1.05-fold more potent than cinnamoyl derivative |
| Conditions | In vitro enzyme assay using rat liver microsomes as the source of squalene epoxidase. |
Why This Matters
This provides the primary basis for selecting Procyanidin B-5 3,3'-di-O-gallate for studies on cholesterol biosynthesis inhibition, as its submicromolar potency is validated against both structural analogs and other classes of galloyl esters.
- [1] Abe, I., et al. (2000). Galloyl esters from rhubarb are potent inhibitors of squalene epoxidase, a key enzyme in cholesterol biosynthesis. Planta Med, 66(8):753-6. PMID: 11199136. View Source
